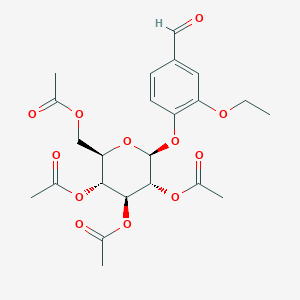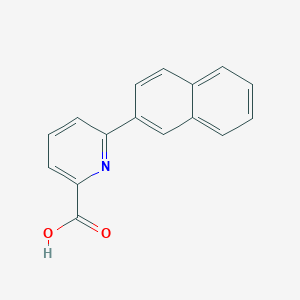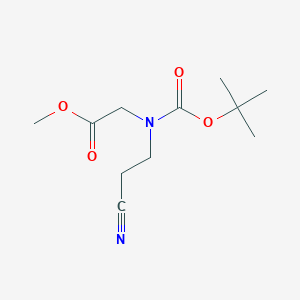
1-(Benzyl)-4-(dimethylamino)pyridinium chloride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyl)-4-(dimethylamino)pyridinium chloride, commonly known as BDMAP, is an organic compound that has been used in a variety of scientific research applications. It is a quaternary ammonium salt, which is a type of organic compound that contains a nitrogen atom with four attached organic groups. BDMAP is a highly versatile compound that has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
BDMAP has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes and other proteins, and as a reagent for the synthesis of a variety of organic compounds. BDMAP has also been used in the study of cell membranes, as it can be used to alter the permeability of cell membranes. BDMAP has also been used in the study of the effects of drugs on cells and tissues.
Mecanismo De Acción
The mechanism of action of BDMAP is not completely understood. However, it is believed that BDMAP works by interacting with proteins and other molecules in the cell. It is thought that BDMAP binds to proteins and other molecules in the cell, altering their structure and function. It is also believed that BDMAP can alter the permeability of cell membranes, allowing certain molecules to pass through the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDMAP have not been extensively studied. However, it is believed that BDMAP can have a variety of effects on cells and tissues. BDMAP has been shown to inhibit the activity of certain enzymes and proteins, which can affect the biochemical processes in the cell. BDMAP has also been shown to alter the permeability of cell membranes, which can affect the transport of molecules into and out of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMAP has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. BDMAP is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, BDMAP is relatively inexpensive and easy to obtain.
However, BDMAP also has certain limitations. BDMAP is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, BDMAP can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
There are a variety of potential future directions for the use of BDMAP. BDMAP could be used to study the effects of drugs on cells and tissues, as it can alter the permeability of cell membranes. BDMAP could also be used to study the effects of certain enzymes and proteins on biochemical processes in the cell. Additionally, BDMAP could be used in the synthesis of a variety of organic compounds. Finally, BDMAP could be used as a catalyst in organic synthesis, as it can promote certain reactions.
Métodos De Síntesis
BDMAP can be synthesized in a two-step process. The first step involves the reaction of pyridine with benzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces 1-(benzyl)-4-pyridinium chloride. The second step involves the reaction of 1-(benzyl)-4-pyridinium chloride with dimethylamine in the presence of a base such as sodium hydroxide. This reaction produces 1-(benzyl)-4-(dimethylamino)pyridinium chloride, which is also known as BDMAP.
Propiedades
IUPAC Name |
1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.ClH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRRFUCFQZVHRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)
![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)






![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)